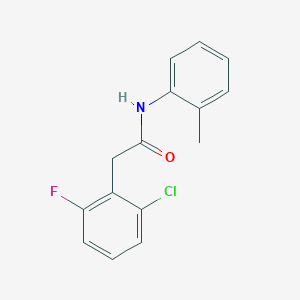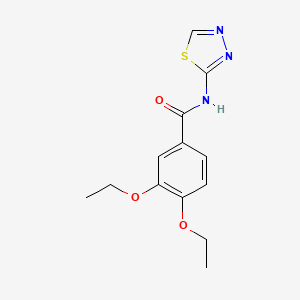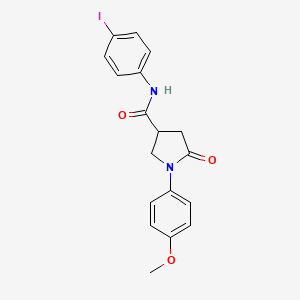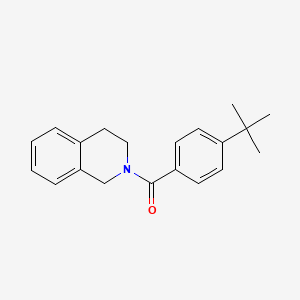![molecular formula C21H26N2O4S B11170770 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide](/img/structure/B11170770.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, and a phenoxypropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the dearomative ring expansion of nitroarenes, mediated by blue light irradiation to convert the nitro group into a singlet nitrene, followed by hydrogenolysis.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Coupling with Phenoxypropanamide: The final step involves coupling the sulfonylated azepane derivative with phenoxypropanamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other reducible moieties within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution typically involves reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites in biological molecules. The azepane ring may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-CHLOROACETAMIDE: This compound shares the azepane and sulfonyl groups but differs in the acetamide moiety.
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-(4-METHANESULFONYLPHENOXY)ACETAMIDE: Similar structure with a methanesulfonylphenoxy group instead of phenoxypropanamide.
4-(AZEPANE-1-SULFONYL)PHENOL: Contains the azepane and sulfonyl groups but lacks the phenoxypropanamide moiety.
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-2-PHENOXYPROPANAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring and sulfonyl group enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-17(27-19-9-5-4-6-10-19)21(24)22-18-11-13-20(14-12-18)28(25,26)23-15-7-2-3-8-16-23/h4-6,9-14,17H,2-3,7-8,15-16H2,1H3,(H,22,24) |
InChI Key |
GXCPLTNYBYTSRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11170700.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11170701.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-phenoxybenzamide](/img/structure/B11170704.png)
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B11170705.png)

![3-(benzylsulfonyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide](/img/structure/B11170720.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B11170731.png)
![3,4-dichloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B11170733.png)
![N-(5-Propyl-[1,3,4]thiadiazol-2-yl)-2-(toluene-4-sulfonyl)-acetamide](/img/structure/B11170740.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11170754.png)

